molecular formula C10H8INO2 B7978181 3-iodo-6-methoxy-1H-quinolin-4-one

3-iodo-6-methoxy-1H-quinolin-4-one

Cat. No.: B7978181
M. Wt: 301.08 g/mol
InChI Key: PVVNUDPHTMKOSB-UHFFFAOYSA-N
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Description

3-iodo-6-methoxy-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and methoxy groups in the quinoline ring system enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6-methoxy-1H-quinolin-4-one typically involves the iodination of 6-methoxy-1H-quinolin-4-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-iodo-6-methoxy-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-6-methoxy-1H-quinolin-4-one or 3-cyano-6-methoxy-1H-quinolin-4-one can be formed.

    Oxidation Products: Quinoline N-oxides are common oxidation products.

    Reduction Products: Dihydroquinolines are typical reduction products.

    Coupling Products: Various biaryl compounds can be formed through coupling reactions.

Scientific Research Applications

3-iodo-6-methoxy-1H-quinolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-iodo-6-methoxy-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-6-methoxy-1H-quinolin-4-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. The methoxy group also contributes to its electronic properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

3-iodo-6-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVNUDPHTMKOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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